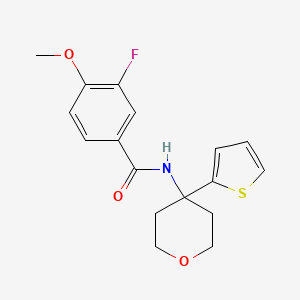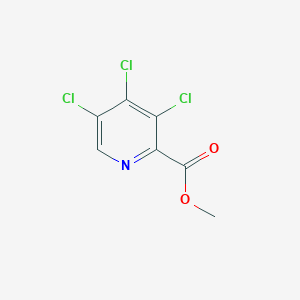![molecular formula C10H12ClN3O4 B2986702 6-Chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid CAS No. 2248272-64-0](/img/structure/B2986702.png)
6-Chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid is a pyrimidine derivative compound that has gained significant attention in the scientific community for its potential applications in various fields.
Aplicaciones Científicas De Investigación
6-Chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent inhibitory activity against several enzymes, including dihydroorotate dehydrogenase (DHODH) and Janus kinase 3 (JAK3). DHODH is an important enzyme in the pyrimidine biosynthesis pathway, and its inhibition has been explored as a potential therapeutic strategy for various diseases, including cancer and autoimmune disorders. JAK3 is a key enzyme involved in the signaling pathway of several cytokines, and its inhibition has been investigated as a potential treatment for inflammatory and autoimmune disorders.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid involves the inhibition of DHODH and JAK3 enzymes. DHODH inhibition leads to the depletion of intracellular pyrimidine nucleotides, which results in the inhibition of cell proliferation. JAK3 inhibition leads to the suppression of cytokine signaling, which results in the inhibition of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent inhibitory activity against DHODH and JAK3 enzymes, which are involved in various biochemical and physiological processes. DHODH inhibition leads to the inhibition of cell proliferation, while JAK3 inhibition leads to the suppression of cytokine signaling, resulting in the inhibition of inflammation and immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-Chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid in lab experiments include its potent inhibitory activity against DHODH and JAK3 enzymes, which makes it a valuable tool for studying the pyrimidine biosynthesis pathway and cytokine signaling pathway. However, its limitations include its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
Some potential future directions for research on 6-Chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid include:
1. Investigating its potential as a therapeutic agent for various diseases, including cancer and autoimmune disorders.
2. Exploring its potential as a tool for studying the pyrimidine biosynthesis pathway and cytokine signaling pathway.
3. Developing more potent and selective inhibitors of DHODH and JAK3 enzymes based on the structure of this compound.
4. Studying its pharmacokinetic and pharmacodynamic properties to optimize its therapeutic potential.
5. Investigating its potential as a tool for studying the mechanism of action of other enzymes and signaling pathways.
Métodos De Síntesis
The synthesis of 6-Chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid involves the reaction of 6-chloro-2-amino-4-carboxypyrimidine with isobutyl chloroformate in the presence of a base. The resulting compound is then treated with t-BuOH to obtain the final product.
Propiedades
IUPAC Name |
6-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O4/c1-10(2,3)18-9(17)14-8-12-5(7(15)16)4-6(11)13-8/h4H,1-3H3,(H,15,16)(H,12,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMFZCPMASCGFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CC(=N1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2986620.png)



![2-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1,2,4-triazol-1-yl)propanoic acid](/img/structure/B2986625.png)
![2-([1,1'-biphenyl]-4-yl)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)acetamide](/img/structure/B2986627.png)
![2-(2,4-dimethylthiazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2986628.png)





![2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2986639.png)